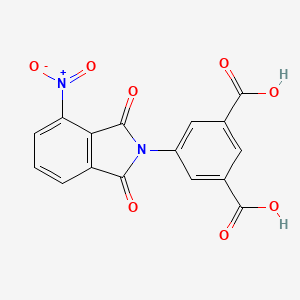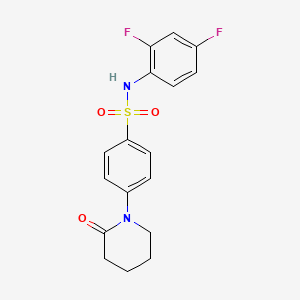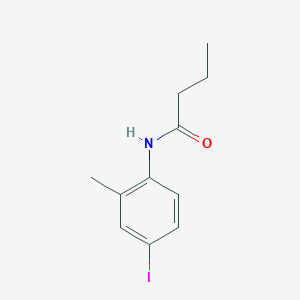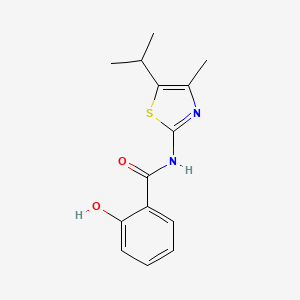
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid, also known as NDGA, is a natural compound found in the creosote bush (Larrea tridentata). NDGA has been the subject of extensive research due to its potential therapeutic properties.
作用机制
The mechanism of action of 5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. It has also been shown to reduce lipid peroxidation and improve mitochondrial function. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity.
实验室实验的优点和局限性
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a relatively unstable compound that can degrade over time. Additionally, this compound has poor solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for the study of 5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid. One area of research is the development of this compound derivatives with improved pharmacokinetic properties. Another area of research is the investigation of this compound in combination with other therapies, such as chemotherapy or radiation therapy. Additionally, the role of this compound in the regulation of autophagy, a process involved in cellular homeostasis, is an area of active research. Finally, the potential use of this compound as a therapeutic agent for metabolic disorders, such as type 2 diabetes, is an area of ongoing investigation.
Conclusion:
In conclusion, this compound is a natural compound with potential therapeutic properties in a variety of diseases. Its mechanism of action is not fully understood, but it is thought to act through multiple pathways. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of this compound derivatives with improved pharmacokinetic properties and investigation of this compound in combination with other therapies.
合成方法
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid can be synthesized through the oxidation of nordihydroguaiaretic acid (this compound) using potassium permanganate. The reaction yields this compound, which can be purified through recrystallization.
科学研究应用
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid has been studied for its potential therapeutic properties in a variety of diseases, including cancer, inflammation, and metabolic disorders. This compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve insulin sensitivity and reduce body weight in animal models of obesity.
属性
IUPAC Name |
5-(4-nitro-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O8/c19-13-10-2-1-3-11(18(25)26)12(10)14(20)17(13)9-5-7(15(21)22)4-8(6-9)16(23)24/h1-6H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAYLJCAKBMQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5236077.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)



![N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5236116.png)


![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5236131.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)
![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)